molecular formula C8H7FN2 B13059346 3-Amino-4-fluoro-2-methylbenzonitrile

3-Amino-4-fluoro-2-methylbenzonitrile

Cat. No.: B13059346
M. Wt: 150.15 g/mol
InChI Key: JHNFHUXKLSVTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a fluoro group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluoro-2-methylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-methylfluorobenzene, followed by reduction to introduce the amino group. The nitrile group is then introduced through a cyanation reaction. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield 3-nitro-4-fluoro-2-methylbenzonitrile, while reduction of the nitrile group may produce 3-amino-4-fluoro-2-methylbenzylamine.

Scientific Research Applications

3-Amino-4-fluoro-2-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-4-fluoro-2-methylbenzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

  • 4-Amino-3-fluoro-2-methylbenzonitrile
  • 3-Fluoro-4-methylbenzonitrile
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Comparison: Compared to its analogs, 3-Amino-4-fluoro-2-methylbenzonitrile is unique due to the specific positioning of the amino, fluoro, and methyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

3-amino-4-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(9)8(5)11/h2-3H,11H2,1H3

InChI Key

JHNFHUXKLSVTTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.